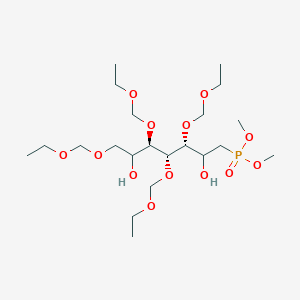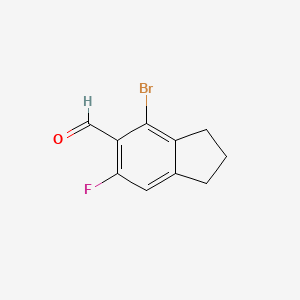
6-Formyl-1,1dioxothiachroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-1,1dioxothiachroman is a chemical compound belonging to the class of thiachromans, which are sulfur-containing heterocycles This compound is characterized by the presence of a formyl group (-CHO) attached to the sixth position of the thiachroman ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-1,1dioxothiachroman typically involves the following steps:
Formation of the Thiachroman Ring: The thiachroman ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an aromatic aldehyde. This reaction is often catalyzed by acids or bases under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-1,1dioxothiachroman can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 6-Carboxy-1,1dioxothiachroman.
Reduction: 6-Hydroxymethyl-1,1dioxothiachroman.
Substitution: Various substituted thiachroman derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Biology: Thiachroman derivatives have shown promise as enzyme inhibitors and have been investigated for their potential as therapeutic agents.
Medicine: Research has explored the use of thiachroman derivatives in the development of new drugs, particularly for their anti-inflammatory and anticancer properties.
Industry: Thiachroman compounds are used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 6-Formyl-1,1dioxothiachroman involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
6-Formyl-1,1dioxothiachroman can be compared with other similar compounds, such as:
6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: Another formylated heterocycle with distinct structural features and biological activities.
Coumarins: A class of benzopyranone derivatives with diverse biological activities, including anticoagulant and anticancer properties.
Spiropyrans: Photochromic compounds that can switch between different isomeric forms under light, with applications in smart materials and sensors.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to other heterocycles.
Eigenschaften
CAS-Nummer |
109210-01-7 |
|---|---|
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3S/c11-7-8-3-4-10-9(6-8)2-1-5-14(10,12)13/h3-4,6-7H,1-2,5H2 |
InChI-Schlüssel |
MPKDZTZRDDSCRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C=O)S(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)






![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)

![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)
